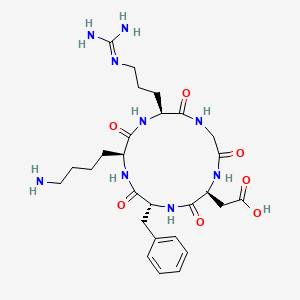

Cyclo(-RGDfK)

Description

Properties

IUPAC Name |

2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHPXYIRNJFKTE-HAGHYFMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436575 | |

| Record name | 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161552-03-0 | |

| Record name | 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cyclo(-RGDfK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-RGDfK) is a synthetic cyclic pentapeptide that has garnered significant attention in the fields of cancer biology and drug delivery due to its high affinity and selectivity for αvβ3 integrins. This technical guide provides a comprehensive overview of the mechanism of action of Cyclo(-RGDfK), detailing its molecular interactions, downstream signaling consequences, and the experimental methodologies used to elucidate these processes.

Core Mechanism: Selective Inhibition of αvβ3 Integrin

The primary mechanism of action of Cyclo(-RGDfK) is its function as a potent and selective antagonist of αvβ3 integrin.[1][2] The Arg-Gly-Asp (RGD) sequence within the cyclic peptide mimics the natural binding motif of extracellular matrix (ECM) proteins, such as fibronectin and vitronectin, to integrins. By competitively binding to the RGD-binding site on αvβ3 integrin, Cyclo(-RGDfK) effectively blocks the interaction between the integrin and its natural ligands.[3] This inhibition prevents the downstream signaling cascades that are crucial for cell adhesion, migration, proliferation, and survival, particularly in angiogenic endothelial cells and various tumor cells that overexpress αvβ3 integrin.[4]

Quantitative Binding Affinity

The efficacy of Cyclo(-RGDfK) as an αvβ3 integrin inhibitor is underscored by its strong binding affinity. The following table summarizes the key quantitative data reported in the literature.

| Parameter | Value | Target | Comments |

| IC50 | 0.94 nM | αvβ3 Integrin | Represents the concentration of Cyclo(-RGDfK) required to inhibit 50% of αvβ3 integrin activity.[1][2][4] |

| IC50 | 1.33 nM | αvβ3 Integrin | |

| Kd | 41.70 nM | Purified αvβ3 Integrin | Represents the equilibrium dissociation constant, indicating a high affinity of the peptide for the purified integrin.[1][5] |

Downstream Signaling Pathways

The binding of Cyclo(-RGDfK) to αvβ3 integrin disrupts critical intracellular signaling pathways that regulate key cellular processes implicated in tumorigenesis and angiogenesis. The two primary pathways affected are the PI3K/Akt and MAPK/MMP-9 signaling cascades.

Inhibition of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and growth. Upon activation by integrin-ligand binding, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates Akt (also known as Protein Kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets that promote cell survival and proliferation.

Cyclo(-RGDfK)-mediated inhibition of αvβ3 integrin prevents the initial activation of PI3K, thereby suppressing the entire downstream cascade. This leads to decreased cell proliferation and survival.

Downregulation of the MAPK/MMP-9 Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, and migration. Integrin activation can trigger the MAPK pathway, leading to the activation of downstream effectors, including Matrix Metalloproteinases (MMPs). MMP-9, in particular, is a key enzyme involved in the degradation of the extracellular matrix, a critical step in cell invasion and metastasis.

By blocking αvβ3 integrin, Cyclo(-RGDfK) inhibits the activation of the MAPK pathway, which in turn leads to the downregulation of MMP-9 expression and activity. This contributes to the anti-migratory and anti-invasive effects of the peptide.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Cyclo(-RGDfK).

Integrin Binding Assay (Solid-Phase)

This assay quantifies the binding affinity of Cyclo(-RGDfK) to purified αvβ3 integrin.

-

Materials:

-

96-well microtiter plates

-

Purified human αvβ3 integrin

-

Biotinylated vitronectin or fibronectin

-

Cyclo(-RGDfK)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

-

-

Procedure:

-

Coat the wells of a 96-well plate with purified αvβ3 integrin overnight at 4°C.

-

Wash the wells with wash buffer to remove unbound integrin.

-

Block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

-

Wash the wells.

-

Add serial dilutions of Cyclo(-RGDfK) to the wells, followed by a constant concentration of biotinylated vitronectin or fibronectin.

-

Incubate for 1-2 hours at room temperature to allow for competitive binding.

-

Wash the wells to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

-

Wash the wells.

-

Add TMB substrate and incubate until a blue color develops.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

The IC50 value is calculated by plotting the absorbance against the log of the inhibitor concentration.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of Cyclo(-RGDfK) on the migratory capacity of cells.

-

Materials:

-

Cell culture plates (e.g., 6-well or 12-well)

-

αvβ3-expressing cells (e.g., HUVECs, U87MG glioma cells)

-

Complete cell culture medium

-

Serum-free medium

-

Cyclo(-RGDfK)

-

Pipette tips (p200 or p1000) or a cell scraper

-

Microscope with a camera

-

-

Procedure:

-

Seed cells in a culture plate and grow them to a confluent monolayer.

-

Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Gently wash the cells with PBS to remove dislodged cells.

-

Replace the medium with serum-free medium containing different concentrations of Cyclo(-RGDfK). A control group with no inhibitor should be included.

-

Capture images of the scratch at time 0.

-

Incubate the cells at 37°C in a CO2 incubator.

-

Capture images of the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

The rate of cell migration is quantified by measuring the area of the scratch over time.

-

Western Blot Analysis for PI3K/Akt Pathway

This technique is used to detect changes in the phosphorylation status of key proteins in the PI3K/Akt pathway.

-

Materials:

-

αvβ3-expressing cells

-

Cyclo(-RGDfK)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Treat cells with Cyclo(-RGDfK) for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

The band intensities are quantified and normalized to the loading control.

-

Gelatin Zymography for MMP-9 Activity

This assay detects the enzymatic activity of MMP-9 in conditioned media from cell cultures.

-

Materials:

-

αvβ3-expressing cells

-

Cyclo(-RGDfK)

-

Serum-free medium

-

SDS-PAGE gels copolymerized with gelatin (0.1%)

-

Non-reducing sample buffer

-

Renaturing buffer (e.g., Triton X-100 in Tris buffer)

-

Developing buffer (containing CaCl2 and ZnCl2)

-

Coomassie Brilliant Blue staining solution

-

Destaining solution

-

-

Procedure:

-

Treat cells with Cyclo(-RGDfK) in serum-free medium for 24-48 hours.

-

Collect the conditioned medium and centrifuge to remove cell debris.

-

Mix the conditioned medium with non-reducing sample buffer.

-

Run the samples on a gelatin-containing SDS-PAGE gel at 4°C.

-

After electrophoresis, wash the gel with renaturing buffer to remove SDS and allow the MMPs to renature.

-

Incubate the gel in developing buffer at 37°C for 12-24 hours to allow for gelatin degradation by active MMPs.

-

Stain the gel with Coomassie Brilliant Blue.

-

Destain the gel.

-

Areas of MMP activity will appear as clear bands on a blue background. The intensity of the bands corresponds to the level of MMP activity.

-

Conclusion

Cyclo(-RGDfK) exerts its biological effects primarily through the high-affinity and selective inhibition of αvβ3 integrin. This competitive antagonism disrupts the binding of natural ECM ligands, leading to the suppression of key downstream signaling pathways, namely the PI3K/Akt and MAPK/MMP-9 cascades. The consequent inhibition of cell proliferation, survival, migration, and invasion forms the basis of its therapeutic potential, particularly in the context of anti-angiogenic and anti-cancer therapies. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of Cyclo(-RGDfK) and other RGD-based therapeutics.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Gelatin zymography protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 5. docs.abcam.com [docs.abcam.com]

The Selectivity of Cyclo(-RGDfK) for Integrin Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding selectivity of the cyclic peptide Cyclo(-RGDfK) for various integrin subtypes. The document outlines quantitative binding data, detailed experimental methodologies for assessing affinity, and the associated downstream signaling pathways.

Quantitative Binding Affinity of Cyclo(-RGDfK) for RGD-Binding Integrins

The selectivity of Cyclo(-RGDfK) is a critical aspect of its function as a research tool and its potential as a therapeutic agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Cyclo(-RGDfK) for a range of RGD-binding integrin subtypes, providing a clear comparison of its binding affinity. The data indicates a high affinity and selectivity for the αvβ3 integrin.

| Integrin Subtype | IC50 (nM) | Reference |

| αvβ3 | ~2 - 6 | [1] |

| αvβ5 | ~250 - 500 | [1] |

| α5β1 | ~140 - 240 | [1] |

| αvβ6 | ~50 - 75 | [1] |

| αvβ8 | >10,000 | [1] |

| αIIbβ3 | >10,000 | [1] |

Experimental Protocols

The determination of the binding affinity and selectivity of Cyclo(-RGDfK) relies on robust and reproducible experimental protocols. Below are detailed methodologies for two common assays used in this context.

Solid-Phase Integrin Binding Assay

This assay quantifies the ability of a compound to inhibit the binding of a labeled ligand to a purified, immobilized integrin receptor.

Materials:

-

Purified integrin receptors (e.g., αvβ3, αvβ5)

-

High-binding 96-well microtiter plates

-

Coating Buffer (e.g., Tris-buffered saline (TBS), pH 7.4)

-

Blocking Buffer (e.g., 1-3% Bovine Serum Albumin (BSA) in TBS)

-

Assay Buffer (e.g., TBS with 1 mM MnCl2 and 0.1% BSA)

-

Biotinylated ligand (e.g., biotinylated vitronectin or a biotinylated RGD peptide)

-

Cyclo(-RGDfK) at various concentrations

-

Streptavidin-conjugated horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop Solution (e.g., 2 M H2SO4)

-

Plate reader

Procedure:

-

Integrin Coating: Dilute the purified integrin receptor in Coating Buffer to a final concentration of 0.5-1 µg/mL. Add 100 µL of this solution to each well of a 96-well plate and incubate overnight at 4°C.

-

Blocking: Aspirate the coating solution and wash the wells twice with wash buffer (TBS with 0.05% Tween-20). Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.

-

Competition Reaction: Wash the wells three times with wash buffer. Add 50 µL of serial dilutions of Cyclo(-RGDfK) in Assay Buffer to the wells. Then, add 50 µL of the biotinylated ligand at a constant concentration (predetermined to be at or near its Kd for the receptor) to all wells. Incubate for 1-3 hours at room temperature with gentle agitation.

-

Detection: Wash the wells three times with wash buffer. Add 100 µL of Streptavidin-HRP diluted in Assay Buffer to each well and incubate for 1 hour at room temperature.

-

Signal Development: Wash the wells four times with wash buffer. Add 100 µL of HRP substrate to each well and incubate in the dark until sufficient color development (typically 15-30 minutes).

-

Data Acquisition: Stop the reaction by adding 100 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: The IC50 value is determined by plotting the absorbance against the logarithm of the Cyclo(-RGDfK) concentration and fitting the data to a sigmoidal dose-response curve.

Cell Adhesion Assay

This assay measures the ability of a compound to inhibit the adhesion of cells expressing specific integrins to a substrate coated with an extracellular matrix (ECM) protein.

Materials:

-

Cell line with known integrin expression profile (e.g., U87MG cells for αvβ3)

-

Cell culture medium and supplements

-

ECM protein (e.g., vitronectin, fibronectin)

-

96-well tissue culture plates

-

Phosphate-buffered saline (PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Cyclo(-RGDfK) at various concentrations

-

Cell stain (e.g., Crystal Violet)

-

Extraction buffer (e.g., 1% SDS)

-

Plate reader

Procedure:

-

Plate Coating: Coat the wells of a 96-well plate with the ECM protein (e.g., 10 µg/mL vitronectin in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the wells with PBS and block with blocking buffer for 1 hour at 37°C.

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium.

-

Inhibition: Pre-incubate the cells with various concentrations of Cyclo(-RGDfK) for 30 minutes at 37°C.

-

Cell Seeding: Wash the coated and blocked plate with PBS. Seed the pre-incubated cells (e.g., 5 x 10^4 cells/well) into the wells and allow them to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Staining: Fix the adherent cells with methanol for 10 minutes, then stain with 0.5% Crystal Violet solution for 10 minutes.

-

Extraction: Wash the wells with water to remove excess stain. Solubilize the stain from the adherent cells by adding extraction buffer.

-

Quantification: Measure the absorbance of the extracted stain at 570 nm.

-

Data Analysis: The percentage of cell adhesion inhibition is calculated relative to the control (no inhibitor). The IC50 is determined by plotting the percentage of inhibition against the logarithm of the Cyclo(-RGDfK) concentration.

Downstream Signaling Pathways

Binding of Cyclo(-RGDfK) to integrins, particularly αvβ3, can modulate intracellular signaling cascades that are crucial for cell survival, proliferation, and migration. As an antagonist, Cyclo(-RGDfK) typically inhibits these pathways. A key signaling nexus initiated by integrin ligation involves the activation of Focal Adhesion Kinase (FAK) and Src family kinases.

Upon Cyclo(-RGDfK) binding and subsequent clustering of integrins, FAK is recruited to the cytoplasmic tail of the β-integrin subunit. This leads to the autophosphorylation of FAK at Tyrosine 397, creating a high-affinity binding site for the SH2 domain of Src. The resulting FAK-Src complex is a potent signaling hub that phosphorylates a multitude of downstream substrates, including paxillin and p130Cas. This cascade can activate the Ras-MAPK and PI3K-Akt pathways, which in turn regulate gene expression related to cell cycle progression, survival, and motility. By blocking the initial integrin-ligand interaction, Cyclo(-RGDfK) effectively prevents the activation of this signaling cascade.

References

An In-depth Technical Guide to the Structure and Conformation of Cyclo(-RGDfK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-RGDfK), a cyclic pentapeptide composed of Arginine-Glycine-Aspartic acid-D-Phenylalanine-Lysine, is a potent and highly selective antagonist of the αvβ3 integrin receptor. This technical guide provides a comprehensive analysis of the structure and conformational properties of Cyclo(-RGDfK), which are critical determinants of its high-affinity binding and biological activity. We delve into the experimental and computational methodologies employed to elucidate its three-dimensional structure, present key quantitative data, and explore the downstream signaling pathways modulated by its interaction with αvβ3 integrin. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are focused on integrin-targeted therapies.

Introduction

Integrins are a family of transmembrane heterodimeric receptors that mediate cell-matrix and cell-cell adhesion, playing a pivotal role in a multitude of physiological and pathological processes, including angiogenesis, inflammation, and tumor metastasis. The αvβ3 integrin subtype is of particular interest as a therapeutic target due to its overexpression on activated endothelial cells during angiogenesis and on various tumor cells. The Arg-Gly-Asp (RGD) tripeptide sequence is a key recognition motif for many integrins, and its cyclic constraint within a pentapeptide scaffold, as in Cyclo(-RGDfK), has been shown to significantly enhance both affinity and selectivity for the αvβ3 receptor.

The biological efficacy of Cyclo(-RGDfK) is intrinsically linked to its specific three-dimensional conformation, which allows for optimal interaction with the binding pocket of the αvβ3 integrin. Understanding this structure-activity relationship is paramount for the design of novel and more effective RGD-based therapeutics. This guide will provide a detailed examination of the conformational landscape of Cyclo(-RGDfK) as determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.

Molecular Structure and Properties

Cyclo(-RGDfK) is a cyclic pentapeptide with the sequence cyclo(Arg-Gly-Asp-D-Phe-Lys). The inclusion of a D-amino acid (D-Phenylalanine) is a common strategy in peptide design to induce specific turns and increase metabolic stability.

| Property | Value |

| Chemical Formula | C27H41N9O7 |

| Molecular Weight | 603.67 g/mol |

| CAS Number | 161552-03-0 |

| Formal Name | cyclo(L-arginylglycyl-L-α-aspartyl-D-phenylalanyl-L-lysyl) |

Conformational Analysis

The spatial arrangement of the pharmacophoric residues, particularly the side chains of Arg and Asp, is critical for high-affinity binding to the αvβ3 integrin. The conformation of Cyclo(-RGDfK) has been extensively studied using a combination of NMR spectroscopy and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of peptides. By analyzing various NMR parameters, such as Nuclear Overhauser Effects (NOEs), ³J-coupling constants, and chemical shifts, a detailed picture of the peptide's three-dimensional structure can be constructed.

Studies have consistently shown that Cyclo(-RGDfK) adopts a well-defined conformation in solution, characterized by a type II' β-turn involving the four residues Gly-Asp-D-Phe-Lys. This turn is stabilized by a hydrogen bond between the CO of Gly and the NH of Lys. The D-Phe residue at the i+2 position of the turn is crucial for inducing this specific conformation.

Quantitative NMR Data:

The following table summarizes key interproton distances for Cyclo(-RGDfK) derived from Nuclear Overhauser Effect (NOE) data, which are crucial for defining its 3D structure.

| Proton Pair | Atom 1 | Atom 2 | Distance (Å) |

| D(N) - f(N) | D HN | f HN | 3.29 |

| G(N) - D(N) | G HN | D HN | 3.19 |

| K(N) - R(N) | K HN | R HN | 3.51 |

| R(N) - G(N) | R HN | G HN | 3.23 |

| f(N) - K(N) | f HN | K HN | 2.50 |

| D(a) - f(N) | D Hα | f HN | 3.44 |

| G(a) - D(N) | G Hα | D HN | 2.45 |

| R(a) - G(N) | R Hα | G HN | 2.55 |

| f(a) - K(N) | f Hα | K HN | 3.42 |

| K(a) - R(N) | K Hα | R HN | 3.42 |

| G(N) - D(a) | G HN | D Hα | 3.42 |

| D(N) - G(a)i | D HN | G Hα (i) | 3.01 |

| D(N) - G(a)j | D HN | G Hα (j) | 3.27 |

| R(N) - K(a) | R HN | K Hα | 3.25 |

| K(N) - f(a) | K HN | f Hα | 2.46 |

| D(b)i - f(N) | D Hβ (i) | f HN | 3.03 |

| D(b)j - f(N) | D Hβ (j) | f HN | 2.95 |

| R(g)i - G(N) | R Hγ (i) | G HN | 3.50 |

| R(g)j - G(N) | R Hγ (j) | G HN | 3.50 |

| f(b)i - K(N) | f Hβ (i) | K HN | 3.50 |

| f(b)j - K(N) | f Hβ (j) | K HN | 3.50 |

| K(b)i - R(N) | K Hβ (i) | R HN | 3.50 |

| K(b)j - R(N) | K Hβ (j) | R HN | 3.50 |

| K(g)i - R(N) | K Hγ (i) | R HN | 3.50 |

| K(g)j - R(N) | K Hγ (j) | R HN | 3.50 |

| K(d)i - R(N) | K Hδ (i) | R HN | 3.50 |

| K(d)j - R(N) | K Hδ (j) | R HN | 3.50 |

| D(N) - D(b)i | D HN | D Hβ (i) | 2.87 |

| D(N) - D(b)j | D HN | D Hβ (j) | 2.72 |

| R(N) - R(a) | R HN | R Hα | 2.76 |

| G(N) - G(a)i | G HN | G Hα (i) | 2.94 |

| G(N) - G(a)j | G HN | G Hα (j) | 2.94 |

| f(N) - f(a) | f HN | f Hα | 2.66 |

| K(N) - K(a) | K HN | K Hα | 2.76 |

| f(a) - f(b)i | f Hα | f Hβ (i) | 2.69 |

| f(a) - f(b)j | f Hα | f Hβ (j) | 2.69 |

| K(a) - K(b)i | K Hα | K Hβ (i) | 2.80 |

| K(a) - K(b)j | K Hα | K Hβ (j) | 2.80 |

| R(a) - R(b)i | R Hα | R Hβ (i) | 2.80 |

| R(a) - R(b)j | R Hα | R Hβ (j) | 2.80 |

| D(a) - D(b)i | D Hα | D Hβ (i) | 2.80 |

| D(a) - D(b)j | D Hα | D Hβ (j) | 2.80 |

Table adapted from supporting information of a relevant study. The distances are crucial for computational structure calculation.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the peptide's conformational landscape, complementing the static picture often derived from NMR. These simulations, governed by a force field that describes the interatomic interactions, can explore the conformational space available to the molecule and identify the most stable structures.

For Cyclo(-RGDfK), MD simulations corroborate the presence of a stable β-turn structure. The simulations also provide insights into the flexibility of the side chains, which is important for the induced-fit binding to the integrin receptor.

Quantitative MD Simulation Data:

While a specific table of RMSD values from a singular definitive study is not publicly available, MD simulations of cyclic RGD peptides typically report backbone RMSD values in the range of 1-2 Å from the initial or average structure, indicating a stable overall conformation with some degree of flexibility.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A general protocol for the conformational analysis of a cyclic peptide like Cyclo(-RGDfK) using NMR spectroscopy is outlined below.

Experimental Workflow:

-

Sample Preparation: The peptide is dissolved in a deuterated solvent, typically DMSO-d6 or a mixture of H2O/D2O, to a concentration of 1-5 mM. A buffer is used to maintain a constant pH.

-

NMR Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer (e.g., 500-800 MHz).

-

1D ¹H NMR: To get a general overview of the sample.

-

2D TOCSY (Total Correlation Spectroscopy): To identify protons within the same amino acid spin system.

-

2D COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same residue.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints.

-

-

Resonance Assignment: The collected spectra are analyzed to assign each proton signal to its corresponding amino acid in the peptide sequence.

-

Constraint Extraction:

-

Distance Constraints: The intensities of NOE cross-peaks are converted into upper distance limits between proton pairs.

-

Dihedral Angle Constraints: The values of ³J(HN,Hα) coupling constants are measured and used in the Karplus equation to derive constraints on the phi (φ) backbone dihedral angle.

-

-

Structure Calculation: The experimental constraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures that are consistent with the NMR data.

-

Structure Refinement and Validation: The calculated structures are refined using energy minimization and validated using tools like Ramachandran plots to assess the quality of the backbone geometry.

Molecular Dynamics Simulation Protocol

A typical protocol for performing MD simulations on Cyclo(-RGDfK) is as follows:

MD Simulation Workflow:

An In-depth Technical Guide to the Discovery and Development of Cyclic RGD Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of cyclic Arginine-Glycine-Aspartic acid (RGD) peptides. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the quantitative analysis of peptide-integrin interactions, experimental methodologies, and the underlying signaling pathways.

Discovery and Evolution of RGD Peptides

The journey of RGD peptides began in the early 1980s when Ruoslahti and Pierschbacher identified the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) as the minimal recognition motif within fibronectin responsible for cell attachment.[1] Their seminal work involved synthesizing various peptides based on the cell attachment site of fibronectin and demonstrating that only those containing the RGD sequence could promote cell adhesion.[1] Furthermore, they showed that soluble RGD-containing peptides could inhibit the attachment of cells to fibronectin-coated surfaces, highlighting the specificity of this interaction.[1]

These foundational studies also led to the identification of the cellular receptors for the RGD sequence, which were later named integrins.[1] Integrins are a family of heterodimeric transmembrane proteins that mediate cell-extracellular matrix (ECM) adhesion and are crucial for various biological processes, including cell migration, proliferation, and survival. To date, eight different integrins have been identified as recognizing the RGD motif.[2]

A significant breakthrough in the development of RGD-based therapeutics came in 1991 when Kessler and coworkers designed and synthesized the first cyclic RGD peptide.[2] They discovered that cyclization of the RGD sequence within a pentapeptide framework significantly increased its binding affinity and selectivity for specific integrins.[3] This enhanced activity is attributed to the conformational constraint imposed by the cyclic structure, which pre-organizes the peptide into a bioactive conformation that better fits the integrin binding pocket. This discovery paved the way for the development of a wide array of cyclic RGD peptides with therapeutic and diagnostic potential.

Mechanism of Action: RGD Peptides and Integrin Signaling

Cyclic RGD peptides exert their biological effects by binding to the extracellular domain of integrins, thereby modulating their function. This interaction can either act as an antagonist, blocking the binding of natural ECM proteins and inhibiting downstream signaling, or in some contexts, as an agonist, promoting cell adhesion. The binding of RGD peptides to integrins triggers a cascade of intracellular signaling events, primarily initiated by the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases at the site of cell adhesion.

The signaling pathway can be summarized as follows:

-

Integrin Clustering and Activation: The binding of multivalent RGD ligands or clustering of integrins upon binding to an RGD-functionalized surface initiates the formation of focal adhesions.

-

FAK Autophosphorylation: Upon integrin engagement, FAK is recruited to the focal adhesions and undergoes autophosphorylation at Tyrosine 397 (Y397).

-

Src Recruitment and Activation: The phosphorylated Y397 on FAK serves as a docking site for the SH2 domain of Src family kinases, leading to their recruitment and activation.

-

Downstream Signaling Cascades: The activated FAK-Src complex then phosphorylates a multitude of downstream substrates, including paxillin, p130Cas, and Grb2. This phosphorylation cascade activates several key signaling pathways:

-

MAPK/ERK Pathway: Activation of the Ras-Raf-MEK-ERK pathway, which is crucial for regulating gene expression, cell proliferation, and survival.

-

PI3K/Akt Pathway: Activation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival, growth, and metabolism.

-

Rho Family GTPases: Regulation of small GTPases like RhoA, Rac1, and Cdc42, which are master regulators of the actin cytoskeleton, controlling cell shape, migration, and contraction.

-

This intricate signaling network allows cells to sense and respond to their extracellular environment, and its dysregulation is often implicated in diseases such as cancer.

Quantitative Analysis of Cyclic RGD Peptide-Integrin Interactions

The binding affinity of cyclic RGD peptides to various integrins is a critical parameter for their therapeutic efficacy. This is typically quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit 50% of the binding of a natural ligand (e.g., vitronectin or fibronectin) to the integrin. The following table summarizes the IC50 values for several representative cyclic RGD peptides.

| Peptide/Compound | Target Integrin | IC50 (nM) | Reference |

| Monomeric Peptides | |||

| Cilengitide (c(RGDf(NMe)V)) | αvβ3 | 0.61 - 4 | [4][5][6] |

| αvβ5 | 8.4 - 79 | [4][5] | |

| α5β1 | 14.9 | [4] | |

| c(RGDfV) | αvβ3 | - | |

| αvβ5 | - | ||

| α5β1 | - | ||

| c(RGDfK) | αvβ3 | 38.5 | [7] |

| Dimeric Peptides | |||

| E[c(RGDyK)]₂ | αvβ3 | - | |

| DOTA-3G₃-dimer | αvβ3 | 74 ± 3 | [1] |

| DOTA-3PEG₄-dimer | αvβ3 | 62 ± 6 | [1] |

| Tetrameric Peptides | |||

| DOTA-tetramer | αvβ3 | 10 ± 2 | [1] |

| HYNIC-tetramer | αvβ3 | 7 ± 2 | [1] |

Note: IC50 values can vary depending on the specific assay conditions, cell lines, and radioligands used.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the synthesis, purification, and biological evaluation of cyclic RGD peptides.

Synthesis of Cyclic RGD Peptides

Cyclic RGD peptides are typically synthesized using solid-phase peptide synthesis (SPPS) followed by a cyclization step.

4.1.1. Solid-Phase Peptide Synthesis (SPPS) of the Linear Precursor

-

Resin Selection and Loading: A suitable resin (e.g., Rink amide MBHA resin) is chosen. The first Fmoc-protected amino acid is coupled to the resin.

-

Iterative Deprotection and Coupling:

-

The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid using a solution of piperidine in DMF.

-

The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the free N-terminus.

-

These deprotection and coupling steps are repeated sequentially to assemble the desired linear peptide sequence.

-

-

Cleavage from Resin (for off-resin cyclization): The protected linear peptide is cleaved from the resin using a cleavage cocktail (e.g., 95% trifluoroacetic acid with scavengers).

4.1.2. Cyclization

-

On-Resin Cyclization: The linear peptide is cyclized while still attached to the solid support. This is often preferred as it minimizes intermolecular side reactions. The N- and C-termini of the linear peptide are deprotected and then coupled using a cyclization reagent (e.g., HATU).

-

Off-Resin (Solution-Phase) Cyclization: The cleaved and purified linear peptide is cyclized in solution under high dilution to favor intramolecular cyclization over polymerization.

Purification and Characterization

4.2.1. Purification by High-Performance Liquid Chromatography (HPLC)

-

Method: Reversed-phase HPLC (RP-HPLC) is the standard method for purifying cyclic peptides.

-

Stationary Phase: A C18 column is commonly used.

-

Mobile Phase: A gradient of increasing acetonitrile concentration in water, typically with 0.1% trifluoroacetic acid (TFA), is used to elute the peptide.

-

Detection: The peptide is detected by UV absorbance at 210-220 nm.

-

Fraction Collection: Fractions containing the purified peptide are collected, analyzed for purity, and lyophilized.

4.2.2. Characterization by Mass Spectrometry

-

Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized cyclic peptide.

-

Tandem Mass Spectrometry (MS/MS): MS/MS can be used to sequence the peptide and confirm its cyclic nature, although the fragmentation patterns of cyclic peptides are more complex than those of linear peptides.

Biological Evaluation

4.3.1. Integrin Binding Assay (ELISA-based)

-

Plate Coating: 96-well plates are coated with a purified integrin (e.g., αvβ3).

-

Blocking: The remaining protein-binding sites on the plate are blocked with a blocking buffer (e.g., BSA).

-

Competitive Binding: A fixed concentration of a labeled natural ligand (e.g., biotinylated vitronectin) is added to the wells along with varying concentrations of the cyclic RGD peptide.

-

Incubation and Washing: The plate is incubated to allow for competitive binding, followed by washing to remove unbound reagents.

-

Detection: A secondary antibody or streptavidin conjugated to an enzyme (e.g., HRP) is added, followed by a substrate to generate a colorimetric signal.

-

Data Analysis: The signal intensity is measured, and the IC50 value is calculated by plotting the percentage of inhibition against the peptide concentration.

4.3.2. Cell Adhesion Assay

-

Plate Coating: 96-well plates are coated with the cyclic RGD peptide or a control peptide.

-

Blocking: Non-specific binding sites are blocked.

-

Cell Seeding: A known number of cells (e.g., endothelial cells or tumor cells expressing the target integrin) are seeded into the wells.

-

Incubation: The plate is incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing.

-

Quantification: The number of adherent cells is quantified, for example, by staining with crystal violet and measuring the absorbance.

4.3.3. In Vivo Evaluation in Tumor Models

-

Animal Model: Tumor-bearing animal models (e.g., mice with xenografted human tumors) are used.

-

Administration: The cyclic RGD peptide, often conjugated to an imaging agent (e.g., a radionuclide for PET or SPECT imaging) or a therapeutic agent, is administered to the animals.

-

Biodistribution and Imaging: The biodistribution of the peptide is determined by measuring its accumulation in the tumor and various organs at different time points. Imaging techniques are used to visualize tumor targeting.

-

Therapeutic Efficacy: For therapeutic conjugates, tumor growth inhibition is monitored over time.

Applications and Future Directions

The unique properties of cyclic RGD peptides have led to their exploration in a wide range of biomedical applications:

-

Cancer Therapy: As antagonists of integrins overexpressed on tumor cells and angiogenic blood vessels, cyclic RGD peptides are being developed as anticancer agents. Cilengitide, for instance, has undergone clinical trials for the treatment of glioblastoma.

-

Targeted Drug Delivery: Cyclic RGD peptides can be conjugated to various therapeutic payloads, such as chemotherapeutic drugs, nanoparticles, or toxins, to specifically deliver them to tumor sites, thereby enhancing efficacy and reducing systemic toxicity.

-

Diagnostic Imaging: Radiolabeled cyclic RGD peptides are used as imaging agents for the non-invasive visualization of tumors and angiogenesis using techniques like PET and SPECT.

-

Tissue Engineering: The incorporation of cyclic RGD peptides into biomaterials can enhance cell adhesion, proliferation, and tissue regeneration, making them valuable tools in tissue engineering and regenerative medicine.

-

Anti-thrombotic Agents: By targeting integrins on platelets, certain cyclic RGD peptides can inhibit platelet aggregation and are being investigated as potential anti-thrombotic drugs.

The field of cyclic RGD peptide research continues to evolve, with ongoing efforts focused on developing peptides with even higher affinity and selectivity for specific integrin subtypes, improving their pharmacokinetic properties, and exploring novel therapeutic and diagnostic applications. The rich history and versatile nature of these molecules ensure that they will remain a prominent area of research in the years to come.

References

- 1. um.es [um.es]

- 2. Signal Transduction Mechanisms of Focal Adhesions: Src and FAK-Mediated Cell Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. Integrin signalling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrin signaling pathways in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

In Vitro Characterization of Cyclo(-RGDfK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro characterization of Cyclo(-RGDfK), a synthetic cyclic pentapeptide renowned for its high affinity and selectivity as an inhibitor of αvβ3 integrin.[1][2] Integrins, particularly αvβ3, are crucial transmembrane receptors involved in cell adhesion, migration, proliferation, and signaling. Their upregulation in various pathological conditions, including cancer and angiogenesis, makes them a prime target for therapeutic intervention and diagnostic imaging.[3] This document details the experimental protocols for assessing the binding affinity, cellular effects, and signaling pathway modulation of Cyclo(-RGDfK), presenting quantitative data in structured tables and illustrating complex biological processes and workflows with clear diagrams.

Binding Affinity and Specificity

Cyclo(-RGDfK) is a potent and selective inhibitor of the αvβ3 integrin.[4] Its binding affinity is a critical parameter for its biological activity and is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd).

Quantitative Binding Affinity Data

| Integrin Subtype | IC50 (nM) | Kd (nM) | Reference(s) |

| αvβ3 | 0.94 - 2.3 | 41.70 | [1][2][4][5][6] |

| αvβ5 | - | - | [5] |

| αvβ6 | 55 | - | |

| αIIbβ3 | - | - | [7] |

Note: IC50 and Kd values can vary depending on the specific assay conditions, cell lines, and competing ligands used.

Experimental Protocol: Solid-Phase Competitive Binding Assay

This assay quantifies the ability of Cyclo(-RGDfK) to compete with a labeled ligand for binding to purified, immobilized integrin receptors.

Materials:

-

Purified integrin αvβ3

-

High-binding 96-well microtiter plates

-

Cyclo(-RGDfK)

-

Biotinylated or radiolabeled ligand (e.g., biotinylated vitronectin, 125I-echistatin)

-

Coating Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM CaCl2, 0.5 mM MgCl2, 1 mM MnCl2)[8]

-

Wash Buffer (e.g., Binding Buffer)

-

Detection Reagent (e.g., Streptavidin-HRP or appropriate radioactivity counter)

-

Substrate (e.g., TMB for HRP)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with purified integrin (e.g., 1 µg/mL in coating buffer) overnight at 4°C.[1]

-

Washing: Wash the wells twice with binding buffer to remove unbound integrin.

-

Blocking: Block non-specific binding sites by incubating the wells with blocking buffer for 1-2 hours at room temperature.[8]

-

Washing: Wash the wells twice with binding buffer.

-

Competition: Add serial dilutions of Cyclo(-RGDfK) to the wells, followed by a constant concentration of the labeled ligand. Incubate for 1-3 hours at room temperature.[1][9]

-

Washing: Wash the wells three times with wash buffer to remove unbound reagents.

-

Detection: Add the detection reagent (e.g., Streptavidin-HRP) and incubate for 1 hour at room temperature.[1]

-

Washing: Wash the wells three times with wash buffer.

-

Signal Development: Add the appropriate substrate and incubate until sufficient color development. Stop the reaction if necessary.

-

Measurement: Read the absorbance or radioactivity in each well using a plate reader.

-

Analysis: Plot the signal against the logarithm of the Cyclo(-RGDfK) concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

References

- 1. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Integrin-Targeting Dextran-Fc Hybrids Efficiently Inhibit Tumor Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Cyclo(-RGDfK) | Chemical | Mechanism | Concentration [selleckchem.com]

- 7. Development and validation of competition binding assays for affinity to the extracellular matrix receptors, α(v)β(3) and α(IIb)β(3) integrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]

Cyclo(-RGDfK): A Comprehensive Technical Guide to its Integrin Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the binding characteristics of the cyclic peptide Cyclo(-RGDfK) to various integrin receptors. It summarizes key quantitative data, outlines experimental methodologies for determining binding affinity, and visualizes the associated signaling pathways. This document is intended to serve as a core resource for researchers and professionals involved in drug development and cancer research.

Core Data: IC50 and Kd Values

The binding affinity of Cyclo(-RGDfK) to different integrin subtypes is a critical determinant of its biological activity and therapeutic potential. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters used to quantify this affinity.

| Integrin Subtype | IC50 (nM) | Kd (nM) | Notes |

| αvβ3 | 0.94[1][2][3][4][5][6] - 2.3[7] | 41.70[3][8] | High affinity and selectivity. |

| αvβ5 | ~250 - 503 | Not Reported | Moderate affinity. |

| α5β1 | ~141 - 236 | Not Reported | Lower affinity compared to αvβ3. |

| αvβ6 | 55[7] - ~49-75 | Not Reported | Moderate affinity. |

| αIIbβ3 | > 10,000 | Not Reported | Very low to no affinity, indicating high selectivity of Cyclo(-RGDfK) for other integrins. |

Experimental Protocols

The determination of IC50 and Kd values relies on precise and reproducible experimental protocols. The following sections detail the methodologies commonly employed for characterizing the binding of Cyclo(-RGDfK) to integrins.

Determination of IC50 by Solid-Phase Competitive Binding Assay

This assay quantifies the concentration of Cyclo(-RGDfK) required to inhibit the binding of a natural ligand to a specific integrin by 50%.

Principle: Purified integrin receptors are immobilized on a solid support (e.g., a 96-well plate). A labeled natural ligand of the integrin (e.g., biotinylated vitronectin or fibronectin) is added in the presence of varying concentrations of the competitor, Cyclo(-RGDfK). The amount of bound labeled ligand is then measured, and the IC50 value is calculated from the resulting dose-response curve.

Detailed Methodology:

-

Plate Coating: 96-well microtiter plates are coated with the purified integrin receptor (e.g., αvβ3) at a concentration of 1 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.4) and incubated overnight at 4°C.

-

Blocking: The wells are washed with a wash buffer (e.g., Tris-buffered saline with 0.1% Tween 20) and then blocked with a blocking buffer (e.g., 1% Bovine Serum Albumin in wash buffer) for 1-2 hours at room temperature to prevent non-specific binding.

-

Competitive Binding: A fixed concentration of a biotinylated natural ligand (e.g., biotinylated vitronectin) is mixed with serial dilutions of Cyclo(-RGDfK). This mixture is then added to the washed and blocked wells. The plate is incubated for a defined period (e.g., 1-3 hours) at room temperature.

-

Detection: The wells are washed to remove unbound ligand and competitor. Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase) is added to each well and incubated for 1 hour at room temperature.

-

Signal Generation: After another wash step, a substrate for the enzyme is added (e.g., TMB for HRP or pNPP for AP). The color development is proportional to the amount of bound biotinylated ligand.

-

Data Analysis: The absorbance is read using a microplate reader. The percentage of inhibition is calculated for each concentration of Cyclo(-RGDfK) compared to the control (no competitor). The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Determination of Kd by Fluorescence Correlation Spectroscopy (FCS)

Fluorescence Correlation Spectroscopy is a highly sensitive technique that measures the diffusion of fluorescently labeled molecules through a tiny, focused laser beam. It can be used to determine the dissociation constant (Kd) of a ligand-receptor interaction in solution.

Principle: A fluorescently labeled version of Cyclo(-RGDfK) is used. In the unbound state, the small peptide diffuses rapidly through the observation volume, resulting in a fast correlation curve. When bound to the much larger integrin receptor, the diffusion of the complex is significantly slower, leading to a slower correlation curve. By titrating the integrin concentration and analyzing the change in the diffusion time, the fraction of bound and free peptide can be determined, from which the Kd can be calculated.

Detailed Methodology:

-

Sample Preparation: A constant, low concentration of fluorescently labeled Cyclo(-RGDfK) (e.g., Cy5-labeled) is prepared in a suitable buffer (e.g., Tris-HCl with physiological salt concentrations and divalent cations like MnCl2). A series of samples are then prepared by adding increasing concentrations of the purified integrin receptor.

-

Instrumentation Setup: The FCS instrument is calibrated using a standard fluorescent dye with a known diffusion coefficient to determine the dimensions of the confocal volume.

-

Data Acquisition: For each sample, the fluorescence fluctuations are recorded over a period of time (typically several minutes) to obtain a statistically robust correlation curve.

-

Data Analysis: The autocorrelation function (ACF) is calculated from the fluorescence fluctuation data. The ACF is then fitted to a two-component diffusion model, representing the fast-diffusing free peptide and the slow-diffusing peptide-integrin complex.

-

Kd Calculation: The fraction of bound peptide is determined from the amplitudes of the two components at different integrin concentrations. The Kd is then calculated by fitting the binding data to a saturation binding isotherm.

Signaling Pathways

The binding of Cyclo(-RGDfK) to integrins, particularly αvβ3, initiates a cascade of intracellular signaling events that play a crucial role in cell adhesion, migration, proliferation, and survival. A key early event is the clustering of integrins, which leads to the recruitment and activation of non-receptor tyrosine kinases, most notably Focal Adhesion Kinase (FAK) and Src family kinases.

Mechanism of Activation:

-

Integrin Clustering: The binding of multivalent ligands like Cyclo(-RGDfK) can induce the clustering of integrin receptors on the cell surface.

-

FAK Recruitment and Autophosphorylation: This clustering facilitates the recruitment of FAK to the cytoplasmic tails of the integrin β subunits. This proximity promotes the autophosphorylation of FAK at tyrosine residue 397 (Y397).

-

Src Recruitment and Activation: The phosphorylated Y397 on FAK serves as a high-affinity binding site for the SH2 domain of Src family kinases. This interaction brings Src into close proximity with FAK, leading to the phosphorylation and full activation of Src.

-

FAK-Src Complex Formation and Downstream Signaling: The activated FAK-Src complex then phosphorylates a variety of downstream substrates, including paxillin and p130Cas. This phosphorylation creates docking sites for other signaling molecules, leading to the activation of pathways such as the Ras-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is involved in cell survival.

References

- 1. Alternative Splicing Controls the Mechanisms of FAK Autophosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 4. Src-mediated coupling of focal adhesion kinase to integrin αvβ5 in vascular endothelial growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 7. Frontiers | A Comprehensive Review of Fluorescence Correlation Spectroscopy [frontiersin.org]

- 8. Cyclo(-RGDfK) TFA | Integrin inhibitor | Mechanism | Concentration [selleckchem.com]

An In-Depth Technical Guide to the Downstream Signaling Pathways Affected by Cyclo(-RGDfK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(-RGDfK) is a synthetic cyclic peptide that acts as a potent and selective antagonist of the αvβ3 integrin receptor.[1][2] Its high affinity and specificity for αvβ3, an integrin often overexpressed on tumor cells and angiogenic vasculature, have made it a valuable tool in cancer research and a promising candidate for targeted drug delivery.[3][4] This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by Cyclo(-RGDfK). We will delve into the molecular mechanisms of action, present quantitative data on its effects, provide detailed experimental protocols for key assays, and visualize the affected pathways and experimental workflows.

Core Mechanism of Action: Targeting the αvβ3 Integrin

Cyclo(-RGDfK) functions by competitively binding to the extracellular domain of the αvβ3 integrin, thereby preventing its interaction with extracellular matrix (ECM) proteins containing the arginine-glycine-aspartic acid (RGD) sequence, such as vitronectin, fibronectin, and osteopontin. This inhibition of ligand binding disrupts the crucial link between the cell and its microenvironment, leading to the modulation of intracellular signaling cascades that govern cell survival, proliferation, migration, and angiogenesis.

Key Downstream Signaling Pathways Affected

The binding of Cyclo(-RGDfK) to αvβ3 integrin initiates a cascade of intracellular events, primarily impacting the following signaling pathways:

-

FAK/Src Signaling Axis: Focal Adhesion Kinase (FAK) and the proto-oncogene tyrosine-protein kinase Src are non-receptor tyrosine kinases that form a critical signaling complex downstream of integrin activation.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, growth, and proliferation.

-

MAPK/ERK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key cascade that controls a wide range of cellular processes, including proliferation, differentiation, and migration.

The interplay of these pathways ultimately dictates the cellular response to Cyclo(-RGDfK).

Inhibition of the FAK/Src Signaling Axis

Integrin clustering upon ligand binding normally leads to the recruitment and autophosphorylation of FAK at tyrosine 397 (Tyr397). This phosphosite serves as a docking site for the SH2 domain of Src, leading to the formation of a dual-kinase complex.[5] This complex is crucial for the full activation of both kinases and the subsequent phosphorylation of numerous downstream targets.

Cyclo(-RGDfK), by preventing integrin-ligand interactions, is hypothesized to inhibit the initial clustering and activation of integrins, thereby leading to a reduction in FAK autophosphorylation at Tyr397. This, in turn, would prevent the recruitment and activation of Src (monitored by its phosphorylation at Tyr416), effectively shutting down this critical signaling hub.[6][7]

Downregulation of the PI3K/Akt Pathway

The FAK/Src complex can activate the PI3K/Akt pathway through multiple mechanisms, including the direct phosphorylation of the p85 regulatory subunit of PI3K. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which in turn recruits and activates Akt (also known as Protein Kinase B) via phosphorylation at threonine 308 (Thr308) and serine 473 (Ser473).

By inhibiting the upstream FAK/Src complex, Cyclo(-RGDfK) is expected to lead to a downstream reduction in PI3K activity and consequently, decreased phosphorylation of Akt.[3] This has significant implications for cell survival, as Akt is a key inhibitor of apoptosis.

Attenuation of the MAPK/ERK Pathway

The FAK/Src complex also serves as a scaffold to activate the MAPK/ERK pathway. This can occur through the recruitment of adaptor proteins like Grb2, which in turn activates the Ras-Raf-MEK-ERK signaling cascade. The terminal kinase in this pathway, ERK (also known as p42/44 MAPK), translocates to the nucleus upon activation (phosphorylation at Thr202/Tyr204) to regulate the transcription of genes involved in cell proliferation and migration.

Inhibition of the FAK/Src complex by Cyclo(-RGDfK) is therefore predicted to attenuate the activation of the entire MAPK/ERK cascade, leading to reduced cell proliferation and migration.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of Cyclo(-RGDfK) in inhibiting its target and affecting downstream cellular processes.

Table 1: Inhibitory Potency of Cyclo(-RGDfK)

| Parameter | Value | Target | Assay Type | Reference |

| IC50 | 0.94 nM | αvβ3 Integrin | Isolated Integrin Binding Assay | [2] |

| IC50 | 1.33 nM | αvβ3 Integrin | Not Specified | [1] |

| KD | 41.70 nM | Purified Integrin | Fluorescence Correlation Spectroscopy | [8] |

Table 2: Effective Concentrations in Cellular Assays

| Cell Line | Concentration | Effect | Assay | Reference |

| A7R5 | 20 nM | Inhibition of migration and proliferation, downregulation of PI3K/Akt pathway | Cell Migration & Proliferation Assay, Western Blot | [3] |

| HepG2, A549 | 1-10 µM | Enhanced uptake of a cRGD-conjugated nanoprodrug | Cellular Uptake Assay | [3] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of Cyclo(-RGDfK) on downstream signaling pathways.

Western Blot Analysis of Protein Phosphorylation

This protocol is designed to assess the phosphorylation status of key signaling proteins such as FAK, Src, Akt, and ERK upon treatment with Cyclo(-RGDfK).

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. researchgate.net [researchgate.net]

- 5. FAK association with multiple signal proteins mediates pressure-induced colon cancer cell adhesion via a Src-dependent PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Phospho-Src Family (Tyr416) (D49G4) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]

- 8. Cyclo(-RGDfK) TFA | Integrin inhibitor | Mechanism | Concentration [selleckchem.com]

Cyclo(-RGDfK): A Technical Guide to its Application in Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The integrin αvβ3 is a key regulator of angiogenesis, making it a prime target for anti-angiogenic therapies. Cyclo(-RGDfK), a cyclic pentapeptide, has emerged as a potent and selective inhibitor of the αvβ3 integrin.[1][2][3] Its ability to specifically bind to αvβ3 integrin on the surface of endothelial cells blocks downstream signaling pathways, thereby inhibiting cell adhesion, migration, and the formation of new blood vessels.[4] This technical guide provides an in-depth overview of Cyclo(-RGDfK) as a tool for studying angiogenesis, complete with quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.

Core Concepts: Mechanism of Action

Cyclo(-RGDfK) contains the tripeptide sequence Arginine-Glycine-Aspartic acid (RGD), which is a recognition motif for several integrins. The cyclization of the peptide and the inclusion of a D-phenylalanine and a lysine residue confer high affinity and selectivity for the αvβ3 integrin.[5] By binding to αvβ3, Cyclo(-RGDfK) competitively inhibits the binding of extracellular matrix (ECM) proteins like vitronectin, thereby disrupting the crucial cell-matrix interactions required for angiogenesis. This inhibition leads to the downregulation of key signaling pathways, including the PI3K/AKT and MAPK/MMP-9 pathways, which are essential for endothelial cell proliferation, survival, and migration.[6][7]

Quantitative Data

The following table summarizes the binding affinity and inhibitory concentrations of Cyclo(-RGDfK) for various integrins, highlighting its selectivity for αvβ3.

| Parameter | Value | Integrin Target | Reference |

| IC50 | 0.94 nM | αvβ3 | [1][2][8] |

| IC50 | 182 nM | αvβ5 | |

| IC50 | >10,000 nM | α5β1 | |

| KD | 41.70 nM | Purified αvβ3 | [8] |

Signaling Pathways

Interaction of Cyclo(-RGDfK) with αvβ3 integrin on endothelial cells inhibits downstream signaling cascades crucial for angiogenesis. The following diagrams illustrate the key pathways affected.

Caption: Cyclo(-RGDfK) inhibits αvβ3 integrin signaling.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo assays to study the anti-angiogenic effects of Cyclo(-RGDfK).

In Vitro Assays

1. Endothelial Cell Adhesion Assay

This assay measures the ability of endothelial cells to adhere to an ECM-coated surface and the inhibitory effect of Cyclo(-RGDfK).

-

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

96-well tissue culture plates

-

Vitronectin (or other ECM protein)

-

Bovine Serum Albumin (BSA)

-

Cyclo(-RGDfK)

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

-

-

Protocol:

-

Coat the wells of a 96-well plate with vitronectin (10 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C.

-

Harvest HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Pre-incubate the cells with varying concentrations of Cyclo(-RGDfK) (e.g., 0.1 nM to 1 µM) for 30 minutes at 37°C.

-

Add 100 µL of the cell suspension to each well of the coated plate.

-

Incubate for 1 hour at 37°C to allow for cell adhesion.

-

Gently wash the wells with PBS to remove non-adherent cells.

-

Add Calcein-AM solution (2 µM) to each well and incubate for 30 minutes at 37°C.

-

Measure the fluorescence at an excitation of 485 nm and an emission of 520 nm.

-

Calculate the percentage of cell adhesion relative to the untreated control.

-

2. Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of Cyclo(-RGDfK) on the migration of endothelial cells.

-

Materials:

-

HUVECs

-

24-well tissue culture plates

-

Culture inserts or a p200 pipette tip

-

Cyclo(-RGDfK)

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

-

-

Protocol:

-

Seed HUVECs in 24-well plates and grow to a confluent monolayer.

-

Create a "wound" in the monolayer using a sterile p200 pipette tip or by removing a culture insert.

-

Wash the wells with PBS to remove detached cells.

-

Add fresh culture medium containing different concentrations of Cyclo(-RGDfK) (e.g., 1 nM to 10 µM).

-

Capture images of the wound at 0 hours and after a defined period (e.g., 12-24 hours).

-

Quantify the wound area at each time point using image analysis software.

-

Calculate the percentage of wound closure compared to the control.[9][10]

-

Caption: Workflow for the wound healing cell migration assay.

3. Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[11][12][13][14]

-

Materials:

-

HUVECs

-

96-well plates

-

Basement membrane extract (e.g., Matrigel)[11]

-

Cyclo(-RGDfK)

-

Calcein-AM

-

Microscope with a camera and image analysis software

-

-

Protocol:

-

Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in medium containing various concentrations of Cyclo(-RGDfK) (e.g., 1 nM to 10 µM).

-

Seed the cells onto the solidified matrix at a density of 1.5 x 10^4 cells/well.

-

Incubate for 4-18 hours at 37°C.[12]

-

Stain the cells with Calcein-AM for visualization.

-

Capture images of the tube network using a microscope.

-

Quantify the total tube length, number of junctions, and number of loops using an angiogenesis analyzer tool in software like ImageJ.[11]

-

In Vivo Assays

1. Matrigel Plug Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug.[15][16][17][18][19]

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Growth factor-reduced Matrigel

-

Angiogenic factor (e.g., bFGF or VEGF)

-

Cyclo(-RGDfK)

-

Hemoglobin quantification kit or antibodies for immunohistochemistry (e.g., anti-CD31)

-

-

Protocol:

-

Thaw Matrigel on ice and mix it with an angiogenic factor (e.g., 150 ng/mL bFGF) and different concentrations of Cyclo(-RGDfK) (e.g., 1-100 µM).

-

Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

-

After a defined period (e.g., 7-14 days), excise the Matrigel plugs.

-

Quantify angiogenesis by:

-

Measuring the hemoglobin content of the plugs using a Drabkin-based assay.

-

Performing immunohistochemical staining of plug sections with an endothelial cell marker like CD31 and quantifying the microvessel density.

-

-

2. Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[20][21][22][23][24]

-

Materials:

-

Fertilized chicken eggs

-

Sterile filter paper or silicone rings

-

Cyclo(-RGDfK)

-

Stereomicroscope

-

Image analysis software

-

-

Protocol:

-

Incubate fertilized eggs for 3 days at 37°C.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

Place a sterile filter paper disc or a silicone ring onto the CAM.

-

Apply a solution of Cyclo(-RGDfK) (e.g., 1-10 µg) onto the disc/ring. A control group should receive the vehicle only.

-

Seal the window and continue incubation for another 48-72 hours.

-

On the day of analysis, capture images of the blood vessels within the treated area using a stereomicroscope.

-

Quantify the number of vessel branch points and the total vessel length within the treated area using image analysis software.

-

Caption: Workflow for the Chick Chorioallantoic Membrane (CAM) assay.

Conclusion

Cyclo(-RGDfK) is a powerful and specific tool for the investigation of angiogenesis. Its high affinity for αvβ3 integrin allows for the targeted inhibition of key cellular processes involved in new blood vessel formation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize Cyclo(-RGDfK) in their studies to further unravel the complexities of angiogenesis and to aid in the development of novel anti-angiogenic therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Cyclo(-RGDfK) | Chemical | Mechanism | Concentration [selleckchem.com]

- 5. cpcscientific.com [cpcscientific.com]

- 6. glpbio.com [glpbio.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]

- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

- 10. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. corning.com [corning.com]

- 13. researchgate.net [researchgate.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 21. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The chick embryo chorioallantoic membrane (CAM) assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to Integrin-Targeted Therapies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integrins are a super-family of heterodimeric transmembrane glycoproteins that play a pivotal role in cell-cell and cell-extracellular matrix (ECM) adhesion. Comprising eighteen α and eight β subunits that form at least 24 distinct receptors, integrins are crucial mediators of bidirectional signaling, influencing a plethora of cellular processes including proliferation, survival, differentiation, and migration. Their involvement in the pathophysiology of numerous diseases, ranging from cancer and autoimmune disorders to fibrosis and infectious diseases, has positioned them as attractive therapeutic targets.

This technical guide provides a comprehensive overview of the core principles of integrin-targeted therapies. It delves into the mechanisms of action of various therapeutic modalities, presents key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols for evaluating integrin-targeting compounds, and illustrates the intricate signaling pathways governed by these receptors. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of this dynamic field.

Core Concepts in Integrin-Targeted Therapy

Integrin-targeted therapies primarily aim to disrupt the interaction between integrins and their ligands, thereby modulating downstream signaling pathways that contribute to disease progression. The main strategies employed include:

-

Monoclonal Antibodies (mAbs): These large molecules can bind with high specificity and affinity to the extracellular domain of integrins, either blocking the ligand-binding site or inducing conformational changes that render the integrin inactive.

-

Small Molecule Inhibitors: Often designed as mimics of the Arginine-Glycine-Aspartic acid (RGD) motif found in many ECM ligands, these molecules competitively inhibit ligand binding. Their development focuses on achieving high affinity and selectivity for specific integrin heterodimers.

-

Peptide-Based Therapeutics: Cyclic peptides containing the RGD motif or other integrin-binding sequences have been developed as antagonists.

-

Emerging Modalities: Newer approaches include antibody-drug conjugates (ADCs) that use integrins for targeted delivery of cytotoxic agents to tumor cells, and Chimeric Antigen Receptor (CAR) T-cell therapies engineered to recognize and eliminate integrin-expressing cancer cells.

A critical aspect in the development of small molecule inhibitors is the understanding of their structure-activity relationship (SAR). For RGD mimetics, for instance, modifications to the core scaffold, the basic group that mimics arginine, and the acidic group that mimics aspartic acid can significantly impact potency and selectivity for different integrin subtypes.

Quantitative Data for Integrin-Targeted Therapies

The development and evaluation of integrin-targeted therapies rely on robust quantitative data to assess their potency, selectivity, and clinical efficacy.

Preclinical Potency and Selectivity of Investigational Integrin Inhibitors

The following table summarizes the in vitro potency (IC50) and binding affinity (Kd) of various preclinical integrin inhibitors against different integrin subtypes. This data is crucial for lead optimization and candidate selection.

| Compound/Drug Name | Target Integrin(s) | Assay Type | IC50 (nM) | Kd (nM) | Reference |

| Cilengitide | αvβ3, αvβ5 | Cell Adhesion | 4 (for αvβ3), 79 (for αvβ5) | - | [1] |

| MK-0429 | Pan-integrin | Binding Assay | 2.8 (αvβ3), 0.1 (αvβ5), 12.2 (α5β1) | - | [1] |

| GLPG0187 | Broad Spectrum | Binding Assay | 1.3 (αvβ1) | - | [2] |

| TCS2314 | α4β1 (VLA-4) | Binding Assay | 4.4 | - | [2] |

| Lifitegrast | LFA-1 (αLβ2) | Cell Adhesion | 2.98 | - | [1][2] |

| c(phg-isoDGR-(NMe)k) | α5β1 | Binding Assay | 2.9 | - | [2] |

| Fradafiban | αIIbβ3 | Binding Assay | - | 148 | [2] |

| Eptifibatide | αIIbβ3 | Binding Assay | - | 120 | [2] |

| L1-Cy5.5 | αvβ3 | Competitive ELISA | 1.01 | - | [3] |

| L3 | αvβ6 | Competitive ELISA | 0.28 | - | [3] |

| L5 | α5β1 | Competitive ELISA | 1.2 | - | [3] |

| Vedolizumab | α4β7 | - | - | - | |

| Natalizumab | α4β1 | - | - | - | |

| Abituzumab | αv integrins | - | - | - | |

| Etaracizumab | αvβ3 | - | - | - |

Clinical Trial Efficacy of Approved and Investigational Integrin-Targeted Therapies